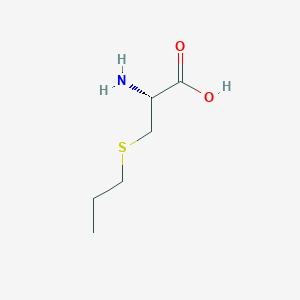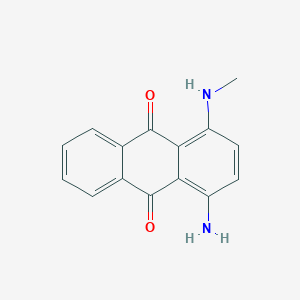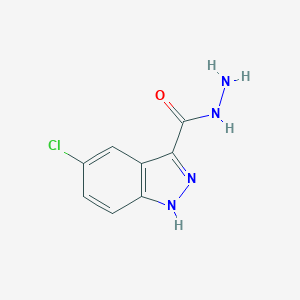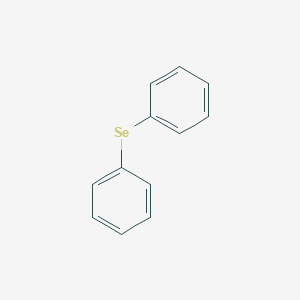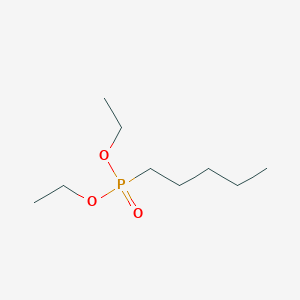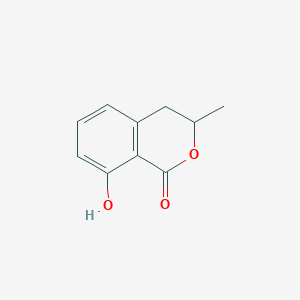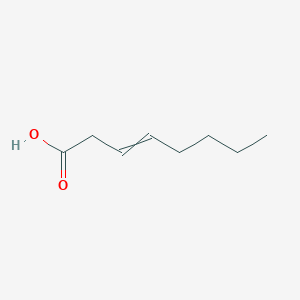
3-辛烯酸
描述
Oct-3-enoic acid is a natural product found in Arctium lappa with data available.
科学研究应用
氧化和分解产物:对3-辛烯酸的热氧化以及其他单不饱和短链脂肪酸的研究已经研究了其分解产物。研究发现3-辛烯酸的氧化产物中包括各种醛、酮、较短链酸或酯、羟基衍生物和二聚体。这项研究对于理解不饱和脂肪酸的化学行为以及它们在食品化学、工业过程和环境科学中的潜在应用或影响至关重要 (Whitlock & Nawar, 1976)。
氨基酸的生物合成:对环孢霉素A中不寻常氨基酸的生物合成的研究确定了3-辛烯酸是(4R)-4-[(E)-2-丁烯基]-4-甲基-L-苏氨酸生物合成中的关键中间体。了解这些生物合成途径对于制药和生物化学应用至关重要,包括治疗性化合物的生产和酶过程的研究 (Offenzeller et al., 1993)。
真菌代谢:对不饱和羧酸的真菌代谢的研究发现,转-2-辛烯酸被粘霉属菌水合成3-羟基辛酸。这种水合过程以及产生l-3-羟基烷酸的能力对于生物技术和工业化学具有重要意义,特别是在生产用于各种应用的特定羟基酸时 (Tahara & Mizutani, 1978)。
不饱和聚酯的生产:对假单胞菌油酸变形菌的研究表明,当以3-羟基-6-辛烯酸和3-羟基-7-辛烯酸为基质时,该菌能够产生储存聚酯。所得的聚酯主要含有不饱和的C8单元,少量饱和和不饱和的C6单元。这项研究对于生物聚合物和生物工程领域有所贡献,为生产具有所需性能的特定材料提供了见解 (Fritzsche et al., 1990)。
安全和危害
3-Octenoic acid may cause severe skin burns and eye damage, and may also cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling this chemical .
未来方向
作用机制
Target of Action
3-Octenoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
It’s important to note that the interaction of 3-Octenoic acid with its potential targets and any resulting changes would be dependent on the specific biological context in which it is used .
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific experimental setup
Pharmacokinetics
The impact of these properties on the bioavailability of 3-Octenoic acid would be an important area of study for future research .
Result of Action
As a biochemical reagent, it may have various effects depending on the specific biological context in which it is used .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
生化分析
Biochemical Properties
3-Octenoic acid can participate in various biochemical reactions. It can undergo esterification, addition, and oxidation reactions
Cellular Effects
Medium-chain fatty acids, such as 3-Octenoic acid, are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3-Octenoic acid can be achieved through a three-step process involving the conversion of a suitable starting material to an intermediate, which is then further converted to the target compound.", "Starting Materials": [ "1-Octene", "Potassium permanganate (KMnO4)", "Sodium bisulfite (NaHSO3)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ { "Step 1": "Oxidation of 1-Octene with KMnO4 to form 1,2-Octanediol", "Conditions": "KMnO4, H2SO4, H2O, 50-60°C, 2-3 hours", "Product": "1,2-Octanediol" }, { "Step 2": "Conversion of 1,2-Octanediol to 3-Octenal", "Conditions": "NaHSO3, NaOH, H2O, 0-5°C, 1-2 hours", "Product": "3-Octenal" }, { "Step 3": "Oxidation of 3-Octenal with NaHCO3 to form 3-Octenoic acid", "Conditions": "NaHCO3, CH3OH, C2H5OH, C4H10O, 25-30°C, 1-2 hours", "Product": "3-Octenoic acid" } ] } | |
CAS 编号 |
1577-19-1 |
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
oct-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10) |
InChI 键 |
IWPOSDLLFZKGOW-UHFFFAOYSA-N |
手性 SMILES |
CCCC/C=C/CC(=O)O |
SMILES |
CCCCC=CCC(=O)O |
规范 SMILES |
CCCCC=CCC(=O)O |
密度 |
0.928-0.938 (20°) |
| 5163-67-7 1577-19-1 |
|
物理描述 |
White solid; Oily, fatty aroma |
Pictograms |
Corrosive |
溶解度 |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
同义词 |
3-octenoic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the characteristic odor properties of 3-octenoic acid and its related compounds?
A1: 3-Octenoic acid, a (Z)-3-alkenoic acid, possesses a distinct odor profile described as cheesy and sweaty. This contrasts with its related aldehydes and alcohols. For instance, (Z)-3-octenal, an aldehyde, exhibits a fatty and citrus-like, soapy aroma. The odor quality of (Z)-3-alkenoic acids transitions from cheesy, sweaty to plastic-like, and finally waxy as the carbon chain length increases. []
Q2: How does the position of the double bond in unsaturated fatty acids like 3-octenoic acid impact their analysis?
A2: The position of the carbon-carbon double bond (C=C) in unsaturated fatty acids like 3-octenoic acid is crucial for determining food flavor quality. A novel method using online epoxidation with water dimer radical cations enables the direct determination of C=C bond positions. This technique has been successfully applied to identify the C=C positions in various fatty acids, including trans-2/3-octenoic acid, within food samples like black tea and olive oil. []
Q3: How does the fungus Mucor species metabolize trans-2-octenoic acid?
A3: Mucor species, known for their ability to reduce sorbic acid, metabolize trans-2-octenoic acid (2-OEA) into several byproducts. In a phosphate buffer solution, the fungus produces 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol from 2-OEA. The conversion of 2-OEA to 3-HOA is reversible, with the majority of the substrate eventually transforming into OLP through the following pathway: trans-2-octenol → 1-octenol → OLP. []
Q4: Can 3-octenoic acid interfere with the iodometry method for peroxide determination?
A4: Yes, 3-octenoic acid, as an olefin, can interfere with the iodometry method commonly used to quantify peroxide concentrations. This interference stems from the interaction between 3-octenoic acid and molecular iodine (I2), an intermediate in the iodometry reaction. This interaction suppresses the formation of triiodide (I3-), leading to an underestimation of peroxide levels. The rate constant for this interfering reaction with 3-octenoic acid has been measured at 0.84 ± 0.02 M-1 s-1. This finding highlights the importance of considering matrix effects when using iodometry in samples rich in olefins, such as edible oils, indoor environments, and animal fat. []
Q5: What is the role of 3-octenoic acid in the aroma profile of Vitex doniana fruit syrup?
A5: 3-Octenoic acid, identified as one of the volatile organic compounds in Vitex doniana fruit syrup, contributes to its overall aroma profile. The syrup's aroma is a complex mixture of various compound classes, including terpenes, carboxylic acids, ketones, lactones, aldehydes, ethers, and esters. The presence of these aroma components not only defines the sensory characteristics but may also contribute to the syrup's potential antioxidant activity. []
Q6: Can 3-alkenoates like 3-octenoic acid be utilized in organic synthesis?
A6: Yes, 3-alkenoates like 3-octenoic acid can be strategically employed as masked synthons for 4-oxo-2-alkenoates in organic synthesis. This approach involves a three-step conversion: epoxidation, isomerization to an allyl silyl ether, and subsequent oxidation. This method has proven valuable in synthesizing complex natural products, exemplified by the efficient synthesis of pyrenophorin from 7-oxo-3-octenoic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


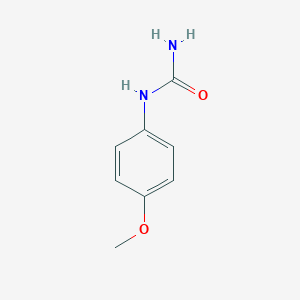


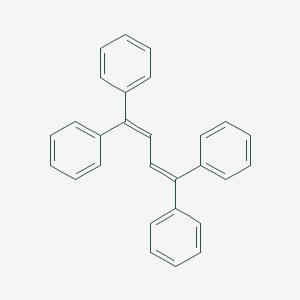
![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
